molecular formula C10H11N3S B7581129 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile

2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile

Cat. No. B7581129
M. Wt: 205.28 g/mol
InChI Key: LFIRWTLUHKBRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclopropyl-containing compound that has a pyrazine ring and a nitrile group. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile is not fully understood. However, it is believed to inhibit the activity of specific enzymes and proteins that are involved in the growth and replication of cancer cells and viruses. It is also believed to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses in vitro. It has also been shown to reduce oxidative stress and inflammation in the brain, which may have a neuroprotective effect. In addition, it has been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile in lab experiments is its ability to inhibit the growth of cancer cells and viruses. It also has a neuroprotective effect, which makes it a potential therapeutic agent for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. In addition, its low solubility in water may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential therapeutic effect for the treatment of neurological disorders in animal models. In addition, further studies are needed to determine its toxicity and pharmacokinetic properties in vivo. Finally, its potential use in combination with other therapeutic agents should also be investigated.
Conclusion
In conclusion, 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential therapeutic effect of this compound for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile has been achieved using various methods. One of the most common methods involves the reaction of 2-bromo-1-cyclopropyl-1-(pyrazin-2-ylsulfanyl)methane with sodium cyanide in the presence of copper(I) iodide. This reaction leads to the formation of 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile with a yield of 70-80%. Other methods include the reaction of 2-bromo-1-cyclopropyl-1-(pyrazin-2-ylsulfanyl)methane with potassium cyanide in the presence of copper(I) iodide and the reaction of 2-chloro-1-cyclopropyl-1-(pyrazin-2-ylsulfanyl)methane with sodium cyanide in the presence of copper(I) iodide.

Scientific Research Applications

2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile has been used in various scientific research applications. It has been studied as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antiviral agent due to its ability to inhibit the replication of viruses. In addition, it has been studied as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[1-(pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-4-3-10(1-2-10)8-14-9-7-12-5-6-13-9/h5-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIRWTLUHKBRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CSC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.